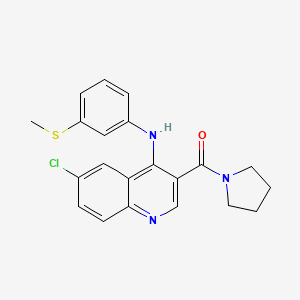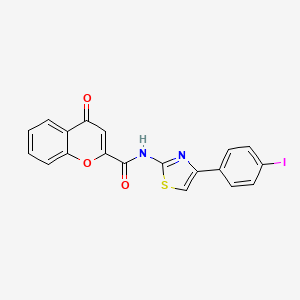
N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide, also known as ITC-1, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of chromene derivatives and has been found to exhibit a wide range of biological activities.
科学的研究の応用
N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has been found to inhibit the replication of the HIV virus and the growth of bacteria, making it a potential candidate for the development of antiviral and antibacterial drugs.
作用機序
The mechanism of action of N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cell growth and replication. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to inhibit the activity of the proteasome, a protein complex involved in the degradation of proteins.
Biochemical and Physiological Effects:
N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth of cancer cells by arresting the cell cycle at various stages. Additionally, N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has been found to inhibit the expression of various cytokines and chemokines, which are involved in inflammation and immune responses.
実験室実験の利点と制限
One advantage of using N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide in lab experiments is its broad range of biological activities, which makes it a potential candidate for various applications. Additionally, N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research of N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide. One potential direction is the development of N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide derivatives with improved biological activities and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide and its potential applications in various fields, including cancer treatment, antiviral and antibacterial drug development, and inflammation and immune response modulation.
合成法
The synthesis of N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves the reaction of 4-iodobenzaldehyde with thiosemicarbazide to form 4-(4-iodophenyl)thiazol-2-yl)-hydrazinecarbothioamide. This intermediate is then reacted with 4-hydroxycoumarin in the presence of acetic anhydride to form N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide.
特性
IUPAC Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11IN2O3S/c20-12-7-5-11(6-8-12)14-10-26-19(21-14)22-18(24)17-9-15(23)13-3-1-2-4-16(13)25-17/h1-10H,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGIAHSRBFERHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11IN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2719309.png)


![6-Benzyl-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2719317.png)


![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2719322.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2719323.png)
![3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2719324.png)
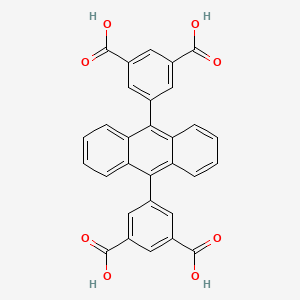
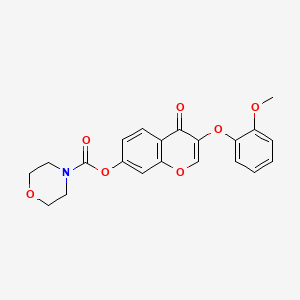
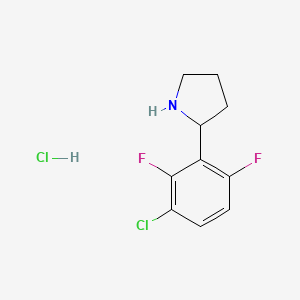
![2-Methyl-4-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]butylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2719330.png)
